molecular formula C19H28BrNO7 B4042807 4-[2-[2-(2-Bromo-4-methylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid

4-[2-[2-(2-Bromo-4-methylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid

Cat. No.: B4042807
M. Wt: 462.3 g/mol
InChI Key: XAYCVICOBIRFQL-UHFFFAOYSA-N
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Description

4-[2-[2-(2-Bromo-4-methylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid is a complex organic compound that features a brominated phenoxy group, an ethoxy linkage, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[2-(2-Bromo-4-methylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed.

Chemical Reactions Analysis

Scientific Research Applications

4-[2-[2-(2-Bromo-4-methylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-[2-(2-Bromo-4-methylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The brominated phenoxy group can interact with enzymes or receptors, while the morpholine ring can modulate the compound’s overall activity . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-[2-(2-Bromo-4-methylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine is unique due to its combination of a brominated phenoxy group, an ethoxy linkage, and a morpholine ring. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

4-[2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BrNO3.C2H2O4/c1-13-4-5-17(16(18)10-13)21-9-8-20-7-6-19-11-14(2)22-15(3)12-19;3-1(4)2(5)6/h4-5,10,14-15H,6-9,11-12H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAYCVICOBIRFQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCOCCOC2=C(C=C(C=C2)C)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28BrNO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[2-[2-(2-Bromo-4-methylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 2
4-[2-[2-(2-Bromo-4-methylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 3
4-[2-[2-(2-Bromo-4-methylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 4
4-[2-[2-(2-Bromo-4-methylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 5
4-[2-[2-(2-Bromo-4-methylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 6
4-[2-[2-(2-Bromo-4-methylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid

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